molecular formula C15H14O4 B2727515 3-(4-phenoxyphenoxy)propanoic Acid CAS No. 73316-22-0

3-(4-phenoxyphenoxy)propanoic Acid

Cat. No.: B2727515
CAS No.: 73316-22-0
M. Wt: 258.273
InChI Key: TUEYPRQSNVNTIB-UHFFFAOYSA-N
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Description

3-(4-phenoxyphenoxy)propanoic acid is an organic compound with the molecular formula C15H14O4 It is characterized by the presence of two phenoxy groups attached to a propanoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-phenoxyphenoxy)propanoic acid typically involves the reaction of 4-phenoxyphenol with 3-chloropropanoic acid under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the phenoxy group displaces the chlorine atom on the propanoic acid derivative. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic attack.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the product. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-(4-phenoxyphenoxy)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The phenoxy groups can be oxidized to form quinones under the influence of strong oxidizing agents.

    Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The phenoxy groups can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Nitrating mixture (concentrated nitric acid and sulfuric acid) for nitration; halogens (chlorine, bromine) in the presence of a Lewis acid catalyst for halogenation.

Major Products Formed

    Oxidation: Formation of quinones.

    Reduction: Formation of 3-(4-phenoxyphenoxy)propanol.

    Substitution: Formation of nitro or halogenated derivatives of the phenoxy groups.

Scientific Research Applications

3-(4-phenoxyphenoxy)propanoic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of specialty chemicals and materials.

Comparison with Similar Compounds

Similar Compounds

    3-(4-aminophenyl)propanoic acid: Contains an amino group instead of phenoxy groups.

    3-(4-hydroxyphenyl)propanoic acid: Contains a hydroxy group instead of phenoxy groups.

    3-(4-methoxyphenyl)propanoic acid: Contains a methoxy group instead of phenoxy groups.

Uniqueness

3-(4-phenoxyphenoxy)propanoic acid is unique due to the presence of two phenoxy groups, which impart distinct chemical and physical properties. These groups can participate in various chemical reactions, making the compound versatile for different applications.

Properties

IUPAC Name

3-(4-phenoxyphenoxy)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14O4/c16-15(17)10-11-18-12-6-8-14(9-7-12)19-13-4-2-1-3-5-13/h1-9H,10-11H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUEYPRQSNVNTIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=C(C=C2)OCCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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